molecular formula C10H13N3 B11767142 N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine

N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B11767142
M. Wt: 175.23 g/mol
InChI Key: OUFVANMAOMFKCX-UHFFFAOYSA-N
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Description

N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a benzimidazole core with three methyl groups attached, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit the synthesis of essential biomolecules in bacteria and fungi, leading to their death. The exact pathways and targets can vary depending on the organism and the specific conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,1-trimethylbenzimidazol-2-amine

InChI

InChI=1S/C10H13N3/c1-12(2)10-11-8-6-4-5-7-9(8)13(10)3/h4-7H,1-3H3

InChI Key

OUFVANMAOMFKCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N(C)C

Origin of Product

United States

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